molecular formula C21H30O5 B191587 Isohumulone CAS No. 25522-96-7

Isohumulone

Cat. No. B191587
CAS RN: 25522-96-7
M. Wt: 362.5 g/mol
InChI Key: QARXXMMQVDCYGZ-UHFFFAOYSA-N
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Description

Isohumulones are chemical compounds that contribute to the bitter taste of beer and are in the class of compounds known as iso-alpha acids . They are found in hops . The molecular formula of Isohumulone is C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .


Synthesis Analysis

Humulones, compounds prevalent in the hops flowers used in beer brewing, undergo isomerization during the brewing process, and the resulting isohumulones are considered to be the primary contributors to the bitter flavors present in beer . In an effort to analyze beer, one of the homologs of humulone was isolated before being subsequently isomerized and deuterated .


Molecular Structure Analysis

The molecular structure of Isohumulone is complex with multiple functional groups. It includes hydroxyl groups, carbonyl groups, and multiple carbon-carbon double bonds .


Chemical Reactions Analysis

When beer is exposed to light, isohumulones can decompose in a reaction catalyzed by riboflavin to generate free-radical species . The cleaved acyl side-chain radical then decomposes further, expelling carbon monoxide and generating 1,1-dimethylallyl radical .


Physical And Chemical Properties Analysis

Isohumulones have a molecular formula of C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .

Scientific Research Applications

1. Impact on Diabetes and Obesity

Isohumulones, the bitter component of beer, have been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ) and exhibit beneficial effects in diabetes and obesity. In a study involving subjects with prediabetes, ingestion of isohumulones led to decreased fasting blood glucose and body mass index (BMI) (Obara et al., 2009). Additionally, in diabetic mice, treatment with isohumulones resulted in reduced plasma glucose, triglyceride, and free fatty acid levels without significant body weight gain, which is often a side effect of other treatments (Yajima et al., 2004).

2. Renal Injury Amelioration

Isohumulones have shown potential in ameliorating renal injury. In a study with Dahl salt-sensitive hypertensive rats, isohumulones reduced blood pressure, proteinuria, and scores for glomerulosclerosis and interstitial fibrosis. They also decreased reactive oxygen species production in kidneys, suggesting an anti-oxidative effect (Namikoshi et al., 2007).

3. Effects on Lipid Metabolism

Research indicates that isohumulones can modulate blood lipid status through PPARα activation. Mice treated with isohumulones showed an increase in liver weight and reduced plasma triglyceride and free fatty acid levels. Isohumulones also upregulated the expression of genes involved in hepatic fatty acid oxidation (Shimura et al., 2005).

4. Photooxidative Degradation and Beer Quality

Isohumulones undergo photooxidative degradation, which is a key step in the formation of lightstruck flavor in beer. The degradation leads to the production of radical precursors and other compounds that contribute to off-flavors in beer (Huvaere et al., 2005).

5. Potential in Medical Nutrition Therapy

Isohumulones from hops have been found to reduce metabolic inflammation, insulin resistance, dyslipidemia, and obesity. Their unique mechanism of action suggests their potential use in medical nutrition therapy for chronic inflammation and insulin resistance-related diseases (Bland et al., 2015).

6. Endothelial Function Improvement

Oral ingestion of isohumulones has been shown to acutely improve endothelial functions in both smokers and non-smokers. This effect is believed to be through the reduction of intracellular oxidative stress (Tomita et al., 2017).

7. Antitumor Activities

Isohumulones have demonstrated inhibitory effects on certain cancer cells, such as SGC-7901 and HepG-2, by inducing apoptosis through a mitochondria-dependent pathway (Ji Yu-bin, 2007).

8. Bacteriostatic Properties

Isohumulones exhibit bacteriostatic effects against most gram-positive bacteria, making them a subject of interest for antimicrobial research (Blanco et al., 2007).

9. Cancer Chemoprevention

Isohumulones have been identified as potent inducers of NAD(P)H:quinone reductase activity, suggesting a novel mechanism for cancer chemoprevention. They also inhibit lipopolysaccharide-induced inducible nitric oxide synthase activity, which further supports their potential in cancer prevention (Bohr et al., 2008).

Future Directions

Isohumulones have been subjected to numerous biomedical studies investigating their impact on a wide range of pathologies . They have shown promising results in improving insulin sensitivity and reducing insulin resistance . This suggests that isohumulones could be a promising basis for the development of novel and selective AKR1B10-inhibitors .

properties

IUPAC Name

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARXXMMQVDCYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948427
Record name 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isohumulone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isohumulone

CAS RN

25522-96-7, 467-72-1
Record name Isohumulone
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Record name Isohumulone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.778
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Record name Isohumulone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

62 - 63 °C
Record name Isohumulone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
G Bohr, K Klimo, J Zapp, H Becker… - Natural Product …, 2008 - journals.sagepub.com
… In particular, bitterness of the compounds was described as cis-isohumulone > … C containing trans-isohumulone was identified as the most active fraction followed by fractions X08.A and …
Number of citations: 15 journals.sagepub.com
WJ Simpson - Microbiology, 1993 - microbiologyresearch.org
Compounds (eg trans-isohumulone) derived from flowers of the hop plant (Humulus lupulus L.) protect beer from spoilage. Cells of Lactobacillus brevis IFO 3960 did not die when they …
Number of citations: 127 www.microbiologyresearch.org
H Yajima, E Ikeshima, M Shiraki, T Kanaya… - Journal of Biological …, 2004 - ASBMB
… isohumulone homologs, isohumulone and isocohumulone were found to activate PPARα and -γ. Diabetic KK-Ay mice that were treated with isohumulones (isohumulone … isohumulone); …
Number of citations: 205 www.jbc.org
LO Spetsig - Journal of the Institute of Brewing, 1964 - Wiley Online Library
… The reaction product may be resolved by reversed‐phase partition chromatography into two isomeric substances, one optically inactive and one dextrorotatory isohumulone with very …
Number of citations: 16 onlinelibrary.wiley.com
K Obara, M Mizutani, Y Hitomi, H Yajima, K Kondo - Clinical Nutrition, 2009 - Elsevier
… One test capsule contained about 8 mg of isohumulones (isohumulone, isocohumulone, … Effect of isohumulone administration on the change in HbA1c after the 12-week treatment period…
Number of citations: 77 www.sciencedirect.com
JT Whitt, J Cuzner - Journal of the American Society of Brewing …, 1979 - Taylor & Francis
A high-pressure liquid chromatographic (HPLC) method is described for separating and measuring isohumulone and isocohumulone in beer. A trimethylpentane extract is dried and …
Number of citations: 16 www.tandfonline.com
M Teuber, AF Schmalreck - Archiv für Mikrobiologie, 1973 - Springer
The bactericidal activity of the hop constituents lupulone, humulone, isohumulone and humulinic acid against Bacillus subtilis 168 is shown to result from primary membrane leakage. …
Number of citations: 176 link.springer.com
J Tomita, S Mochizuki, S Fujimoto, N Kashihara… - Biochemical and …, 2017 - Elsevier
Isohumulones, principal components of the bitter taste of beers, have antioxidant capacity. We studied i) the effects of oral ingestion of isomerized hop extract (IHE) on the endothelial …
Number of citations: 5 www.sciencedirect.com
L De Taeye, D De Keukeleire, M Verzele - Tetrahedron, 1977 - Elsevier
… , which are derived from the still unknown antiisohumulone (3a). The series consists of three … Deacylation in the isohumulone series can occur after removing the acid hydrogen of the …
Number of citations: 7 www.sciencedirect.com
JS Bland, D Minich, R Lerman, G Darland, J Lamb… - PharmaNutrition, 2015 - Elsevier
… A1c after 8 weeks of intervention in the isohumulone treated group versus the control group. … This study demonstrated that the isohumulone pharmacophore represents itself as a …
Number of citations: 37 www.sciencedirect.com

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